3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid
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Overview
Description
3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a bromo group at the 2-position of the benzothiazole ring and a propanoic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobenzenethiol with bromoacetic acid under acidic conditions to form the benzothiazole ring, followed by bromination at the 2-position using bromine or a brominating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation or reduction under appropriate conditions.
Condensation Reactions: The propanoic acid moiety can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Condensation Reactions: Reagents such as alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromo group.
Oxidation Reactions: Oxidized forms of the benzothiazole ring.
Condensation Reactions: Esters or amides formed from the propanoic acid moiety.
Scientific Research Applications
3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activity of benzothiazole derivatives.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, such as herbicides and fungicides.
Materials Science: Benzothiazole derivatives are used in the development of organic semiconductors, dyes, and fluorescent materials.
Mechanism of Action
The mechanism of action of 3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid is largely dependent on its interaction with biological targets. Benzothiazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit enzymes such as dihydroorotase and DNA gyrase, which are involved in bacterial replication and metabolism . The bromo group and the propanoic acid moiety may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropanoic acid: A simpler compound with a similar bromo and propanoic acid moiety but lacking the benzothiazole ring.
Benzothiazole: The parent compound without the bromo and propanoic acid substituents.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Uniqueness
3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid is unique due to the combination of the benzothiazole ring, bromo group, and propanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry, agriculture, and materials science .
Properties
CAS No. |
2694727-60-9 |
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Molecular Formula |
C10H8BrNO2S |
Molecular Weight |
286.1 |
Purity |
95 |
Origin of Product |
United States |
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